molecular formula C10H15Cl2N3O2 B1520813 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1240529-45-6

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B1520813
CAS No.: 1240529-45-6
M. Wt: 280.15 g/mol
InChI Key: SNYQPHOEVQXKGG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride features a distinctive structural framework comprising a pyridin-2-one core substituted at the 5-position with a piperazine-1-carbonyl moiety. The compound exists with the Chemical Abstracts Service registry number 1240529-45-6 and bears the Molecular Design Limited number MFCD16622117. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as Cl.Cl.N1(CCNCC1)C(=O)C=1C=CC(NC1)=O, indicating the presence of two chloride counterions associated with the protonated piperazine nitrogen atoms.

Crystallographic considerations for this compound type benefit from established methodologies for X-ray powder diffraction analysis. Standard diffraction patterns for heterocyclic compounds demonstrate that proper sample preparation involves careful attention to orientation effects and the potential need for diluents such as finely ground silica gel to prevent excessive preferred orientation. The measurement of diffraction line intensities as peak heights above background, expressed as percentages of the strongest line, provides reliable structural characterization. For compounds containing both organic and inorganic components, such as the dihydrochloride salt form, the crystal packing arrangements typically involve hydrogen bonding networks that stabilize the overall structure.

The three-dimensional arrangement of atoms within the crystal lattice influences the compound's physical properties significantly. The presence of the piperazine ring introduces conformational flexibility, while the pyridone moiety provides a planar aromatic system capable of participating in π-π stacking interactions. The dihydrochloride salt formation results from protonation of the piperazine nitrogen atoms, creating charged species that interact electrostatically with chloride ions to form a stable crystalline structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 environments. The pyridone ring system exhibits characteristic chemical shifts that distinguish it from simple pyridine derivatives, with the carbonyl carbon appearing in the typical range for amide functionalities. The piperazine ring protons display distinct patterns reflecting the chair conformation and the influence of protonation in the dihydrochloride form.

Infrared spectroscopic analysis reveals diagnostic absorption bands characteristic of the compound's functional groups. The pyridone carbonyl stretch appears as a prominent absorption, while the amide carbonyl of the piperazine-1-carbonyl substituent contributes additional complexity to the spectrum. The presence of N-H stretching vibrations from both the pyridone and protonated piperazine moieties provides further structural confirmation. The infrared spectrum also exhibits bands associated with the salt form, including broader absorptions related to hydrogen bonding interactions between the protonated amine groups and chloride counterions.

Mass spectrometric analysis confirms the molecular composition and fragmentation patterns. The molecular ion peak corresponds to the expected mass of 280.155 g/mol for the dihydrochloride salt. Fragmentation typically occurs through predictable pathways involving loss of the chloride ions and subsequent breakdown of the organic framework. The base peak often corresponds to fragments retaining either the pyridone or piperazine structural elements, depending on ionization conditions and fragmentation energy.

Thermodynamic Stability and Solubility Profiling

The thermodynamic stability of this compound reflects the compound's ability to maintain structural integrity under various environmental conditions. Storage recommendations specify maintenance at 2-8 degrees Celsius, indicating moderate thermal sensitivity typical of organic salt forms. This temperature range preserves both chemical stability and prevents moisture-induced degradation that could compromise the crystalline structure.

Solubility characteristics of the dihydrochloride salt demonstrate enhanced aqueous dissolution compared to the free base form. The ionic nature of the salt significantly improves water solubility, following general principles observed for organic hydrochloride salts. The compound exhibits high solubility in polar protic solvents such as water and methanol, while showing reduced solubility in non-polar organic solvents. This solubility profile makes the compound particularly suitable for biological assays and pharmaceutical applications where aqueous compatibility is essential.

Property Value Reference Conditions
Molecular Weight 280.155 g/mol Standard conditions
Storage Temperature 2-8°C Recommended range
Purity 95-98% Commercial specifications
Salt Form Dihydrochloride Aqueous solubility enhancement

The thermal stability profile indicates that the compound maintains integrity at ambient temperatures but requires careful handling to prevent degradation. Hygroscopic properties typical of hydrochloride salts necessitate storage in dry conditions to prevent moisture uptake that could lead to crystal form changes or chemical degradation.

Tautomeric Behavior in Solution Phase

The tautomeric behavior of this compound centers on the pyridone core structure, which can exist in equilibrium between lactam and lactim forms. The pyridin-2-one moiety represents the lactam tautomer, while the 2-hydroxypyridine form constitutes the lactim alternative. This tautomeric equilibrium significantly influences the compound's chemical properties and biological activity.

Solvent effects play a crucial role in determining the tautomeric population distribution. Polar protic solvents such as water and alcohols favor the pyridin-2-one (lactam) form, while non-polar solvents may shift the equilibrium toward the 2-hydroxypyridine (lactim) tautomer. The energy difference between these tautomeric forms has been extensively studied for related pyridone systems, with measurements indicating energy differences of approximately 2.43 to 3.3 kilojoules per mole in solid state and 8.95 kilojoules per mole in liquid state.

The mechanism of tautomeric interconversion involves proton transfer processes that can occur through several pathways. Direct intramolecular transfer represents one mechanism, although this process typically exhibits high energy barriers due to the forbidden nature of the 1,3-suprafacial transition state. Alternative mechanisms involving solvent-mediated proton transfer or intermolecular processes may provide lower energy pathways for tautomeric equilibration.

The presence of the piperazine-1-carbonyl substituent at the 5-position introduces additional complexity to the tautomeric behavior. The electron-withdrawing nature of the carbonyl group influences the electron density distribution within the pyridone ring, potentially affecting the relative stability of the tautomeric forms. The dihydrochloride salt formation further modulates this behavior through electrostatic effects arising from the protonated piperazine moiety.

Properties

IUPAC Name

5-(piperazine-1-carbonyl)-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYQPHOEVQXKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, it interacts with eIF4A3, a protein involved in the initiation of translation, thereby influencing protein synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission. This compound also affects cell signaling pathways by modulating the activity of eIF4A3, which plays a crucial role in the regulation of gene expression. Furthermore, it has been observed to influence cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of acetylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased neurotransmitter levels. Additionally, the compound interacts with eIF4A3, inhibiting its function and subsequently affecting the translation initiation process. These molecular interactions result in changes in gene expression and protein synthesis, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods. It is susceptible to degradation under extreme conditions such as high temperature and pH variations. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and eIF4A3, resulting in persistent changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling without significant adverse effects. At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic processing. These interactions influence metabolic flux and the levels of various metabolites, impacting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with acetylcholinesterase and eIF4A3. Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.

Biological Activity

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring linked to a dihydropyridinone structure, which contributes to its pharmacological properties.

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 5-(piperazine-1-carbonyl)-1H-pyridin-2-one
  • CAS Number : 932114-29-9
  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 209.23 g/mol

The synthesis typically involves the acylation of piperazine with various reagents such as methacrylic anhydride or benzoyl chloride under controlled conditions, which can be optimized for industrial production using continuous flow reactors and advanced purification techniques .

The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels in the synaptic cleft. This mechanism is particularly significant in enhancing cholinergic transmission, which has implications for cognitive function and potential therapeutic effects in neurological disorders such as Alzheimer's disease .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. A series of derivatives based on this structure were synthesized and evaluated for their efficacy against cancer cell lines. For instance, compounds derived from this scaffold demonstrated selective inhibition of eukaryotic initiation factor 4A3 (eIF4A3), with some showing promising pharmacokinetic profiles and antitumor efficacy without severe toxicity .

Compound eIF4A3 Inhibition (%) T/C Value (%) Body Weight Loss (%)
Compound 1o5454<5
Compound 1q2929<5

These findings suggest that derivatives of 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one could serve as valuable lead compounds in cancer therapy research.

Neuroprotective Effects

In addition to its antitumor activity, the compound has been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegeneration by enhancing cholinergic signaling pathways. This is particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy Study : A study focused on the synthesis and evaluation of a novel series of piperazine derivatives showed that specific compounds exhibited significant antitumor activity with minimal side effects. The results indicated that these compounds could be further explored for clinical applications in oncology .
  • Neuroprotective Study : Another investigation assessed the impact of the compound on cognitive function in animal models. The results suggested improved memory retention and cognitive performance, supporting its potential use in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of dihydropyridinones, including 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one, exhibit significant antidepressant-like effects. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential for development into a new class of antibiotics .
  • Anti-cancer Potential :
    • Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. It appears to interfere with cell cycle progression and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action .
  • Neuroprotective Effects :
    • There is evidence suggesting that this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antidepressant Activity

A double-blind placebo-controlled trial was conducted to evaluate the antidepressant effects of a derivative of 5-(piperazine-1-carbonyl)-1,2-dihydropyridin-2-one in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo after six weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

A. 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) ()

  • Core Structure : Two 1,2-dithiol-3-one rings bridged by piperazine.
  • Key Substituents : Chlorine atoms at the 4-position of each dithiolone ring.
  • Synthesis : Reacting 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine yields dimeric derivatives .
  • Pharmacological Potential: Proposed antimicrobial or redox-modulating activity due to sulfur-rich dithiolone rings.

B. 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon, )

  • Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms).
  • Key Substituents : Chlorine and phenyl groups.
  • Application : Herbicide, targeting plant photosynthetic electron transport .

Target Compound

  • Core Structure : Dihydropyridin-2-one (partially unsaturated six-membered ring with one nitrogen and a ketone).
  • Key Substituents : Piperazine linked via carbonyl.
  • Synthesis: Likely involves coupling piperazine with a dihydropyridinone carbonyl chloride.

Functional and Pharmacological Differences

Parameter Target Compound 5,5’-(Piperazine)dithiolone Pyrazon (Pyridazinone)
Molecular Weight 296.15 g/mol ~400–450 g/mol (estimated) 221.6 g/mol
Solubility High (dihydrochloride salt) Moderate (neutral, halogenated) Low (lipophilic agrochemical)
Biological Target Kinases/receptors (theoretical) Microbial enzymes (speculative) Plant photosynthesis
Application Drug development (e.g., CNS disorders) Antimicrobial research Agriculture (herbicide)

Key Observations:

Ring Systems: The dihydropyridinone’s ketone group offers hydrogen-bonding capability absent in dithiolones or pyridazinones, influencing target selectivity.

Research Findings and Pharmacological Potential

While direct data on the target compound are sparse, insights from analogs suggest:

  • Piperazine Derivatives : Piperazine is a common pharmacophore in antipsychotics (e.g., aripiprazole) and antifungals, supporting its role in CNS or antimicrobial drug design.
  • Salt Form : The dihydrochloride formulation likely improves oral bioavailability, a critical advantage over neutral agrochemicals like pyrazon .

Preparation Methods

Reaction Conditions and Solvent Selection

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or 1,3-dimethylimidazolidin-2-one are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution reactions effectively.
  • Temperature: Reaction temperatures are carefully controlled, typically ranging from ambient to moderate heating (25–80°C), to balance reaction kinetics and minimize side reactions.
  • Catalysts/Additives: Use of bases such as triethylamine or inorganic bases can neutralize generated acids and drive the reaction forward.

Synthesis Example from Literature

  • A typical synthesis involves reacting piperazine with an activated 5-carbonyl-1,2-dihydropyridin-2-one intermediate. The carbonyl activation is often achieved by using reagents like thionyl chloride or oxalyl chloride to form the acid chloride derivative.
  • The piperazine nucleophile then attacks the acid chloride carbonyl carbon, forming the amide bond.
  • After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.
  • The final compound is converted to the dihydrochloride salt by treatment with HCl in an appropriate solvent such as ethanol or ethyl acetate.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Piperazine, 5-carbonyl-1,2-dihydropyridin-2-one Purity >98% recommended
Carbonyl activation agent Thionyl chloride, oxalyl chloride Generates acid chloride intermediate
Solvent Dimethylformamide (DMF), 1,3-dimethylimidazolidin-2-one Aprotic polar solvents preferred
Temperature 25–80°C Controlled to optimize yield and purity
Reaction time 2–6 hours Depends on scale and reagent reactivity
Work-up Quenching with water or alcohol, extraction Removal of byproducts and isolation
Salt formation Treatment with HCl in ethanol or ethyl acetate Forms stable dihydrochloride salt
Yield Typically 60–85% Varies with conditions and purification

Research Findings and Optimization Insights

  • Yield Optimization: Careful control of temperature and solvent polarity significantly impacts the yield and purity of the amide coupling step.
  • Isomer Formation Avoidance: Use of pure starting materials and selective activation methods reduces formation of isomeric impurities, which complicate purification.
  • Scalability: The described process is adaptable to industrial scale with modifications to solvent volumes and reaction times to maintain efficiency and safety.
  • Purification: Recrystallization from ethanol or similar solvents is effective for obtaining high-purity dihydrochloride salt.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for acid-sensitive steps) and solvent selection (e.g., anhydrous DCM for moisture-sensitive intermediates). Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate:methanol) can improve yield and purity. Monitor intermediates using TLC (Rf values) and confirm final product purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Assess degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify decomposition products. Use Karl Fischer titration to monitor hygroscopicity and FT-IR to detect structural changes (e.g., carbonyl group stability). Reference pharmacopeial guidelines for buffer preparation (e.g., ammonium acetate pH 6.5) to standardize analytical conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d6 to verify piperazine and dihydropyridinone moieties.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and chloride counterions.
  • Elemental Analysis : Validate C, H, N, Cl content against theoretical values (±0.3% tolerance).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based cytotoxicity).
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to mitigate aggregation.
  • Metabolite Profiling : Perform LC-MS/MS to rule out interference from degradation products.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and validate reproducibility .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Target Engagement : Use thermal shift assays (CETSA) to identify protein targets.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells.
  • CRISPR Screening : Knock out putative targets (e.g., kinases linked to dihydropyridinone scaffolds) to confirm functional relevance.
  • Molecular Dynamics : Simulate docking to piperazine-binding pockets (e.g., GPCRs) using Schrödinger Suite .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) and analyze by LC-HRMS for photoproducts.
  • Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50) and algae (growth inhibition).
  • Computational Modeling : Predict persistence using EPI Suite (EPA) or ChemAxon .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

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